molecular formula C10H16N2O3 B11805878 Ethyl 5-butoxy-1H-pyrazole-3-carboxylate

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate

Cat. No.: B11805878
M. Wt: 212.25 g/mol
InChI Key: VBAFJBIGIWDWSS-UHFFFAOYSA-N
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Description

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents under controlled conditions. One common method includes the use of ethyl glycinate hydrochloride as the starting material, which undergoes a series of reactions to form the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method offers several advantages, including improved safety, efficiency, and scalability. The process involves the use of metal-free reagents and optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole derivatives with different substituents, while substitution reactions can yield a wide range of functionalized pyrazoles .

Scientific Research Applications

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methylpyrazole-5-carboxylate
  • Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-ethynyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is unique due to its butoxy substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various applications .

Biological Activity

Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

1. Overview of Biological Activities

This compound has been studied for various biological activities, including:

  • Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in preclinical models.
  • Antimicrobial Activity : It has been evaluated against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Preliminary studies indicate potential efficacy in inhibiting cancer cell proliferation.

2. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this scaffold were tested using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema compared to control groups.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound NameDose (mg/kg)Edema Reduction (%)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate1065
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate1070
Control (Vehicle)-10

The mechanism behind the anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

3. Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureus32
This compoundEscherichia coli16
This compoundPseudomonas aeruginosa64

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

4. Anticancer Properties

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the effects on human cancer cell lines, it was found that:

  • This compound induced apoptosis in breast cancer cells.

The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a significant increase in apoptotic cells treated with the compound compared to controls.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Anti-inflammatory Mechanism : Inhibition of COX enzymes and modulation of cytokine release.
  • Antimicrobial Mechanism : Potential interference with bacterial protein synthesis or membrane integrity.

6. Structure-Activity Relationship (SAR)

The structural modifications on the pyrazole ring significantly influence the biological activity. Substituents at various positions can enhance or diminish the activity:

Table 3: Structure-Activity Relationship Insights

Substituent PositionEffect on Activity
Position 1 (R1)Increased anti-inflammatory activity with electron-donating groups
Position 2 (R2)Enhanced antimicrobial potency with halogen substitutions
Position 3 (R3)Critical for anticancer activity; bulkier groups increase efficacy

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-butoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-3-5-6-15-9-7-8(11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

VBAFJBIGIWDWSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NNC(=C1)C(=O)OCC

Origin of Product

United States

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